molecular formula C10H11ClO2S B15307092 2-Phenylcyclobutane-1-sulfonyl chloride

2-Phenylcyclobutane-1-sulfonyl chloride

Cat. No.: B15307092
M. Wt: 230.71 g/mol
InChI Key: NNWYEKWZEAJVHY-UHFFFAOYSA-N
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Description

2-Phenylcyclobutane-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO2S. It is a sulfonyl chloride derivative, characterized by a cyclobutane ring substituted with a phenyl group and a sulfonyl chloride group. This compound is typically used in organic synthesis, particularly in the formation of sulfonamides and sulfonyl derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenylcyclobutane-1-sulfonyl chloride can be synthesized through various methods. One common approach involves the chlorosulfonation of 2-phenylcyclobutane. This reaction typically uses chlorosulfonic acid (HSO3Cl) as the sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group.

Another method involves the oxidative chlorosulfonation of 2-phenylcyclobutane using reagents such as sodium chlorite (NaClO2) and sulfur dioxide (SO2). This method is advantageous due to its high yield and environmentally friendly nature .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for better control over reaction parameters, leading to higher yields and improved safety. For example, the use of N-chloroamides in a continuous flow reactor has been shown to be effective for the synthesis of sulfonyl chlorides .

Chemical Reactions Analysis

Types of Reactions

2-Phenylcyclobutane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, phenols

    Oxidizing Agents: Sodium chlorite (NaClO2), sulfur dioxide (SO2)

    Reducing Agents: Lithium aluminum hydride (LiAlH4)

    Catalysts: Palladium catalysts for coupling reactions

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonyl Derivatives: Formed by reaction with various nucleophiles

Scientific Research Applications

2-Phenylcyclobutane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of various sulfonyl derivatives.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drugs, particularly those targeting sulfonamide-sensitive pathways.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Phenylcyclobutane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form strong covalent bonds with nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

    Benzene Sulfonyl Chloride: Similar in structure but lacks the cyclobutane ring.

    Toluene Sulfonyl Chloride: Contains a methyl group instead of a phenyl group.

    Cyclohexane Sulfonyl Chloride: Contains a cyclohexane ring instead of a cyclobutane ring.

Uniqueness

2-Phenylcyclobutane-1-sulfonyl chloride is unique due to the presence of the cyclobutane ring, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of complex molecules and materials that require specific structural features .

Properties

Molecular Formula

C10H11ClO2S

Molecular Weight

230.71 g/mol

IUPAC Name

2-phenylcyclobutane-1-sulfonyl chloride

InChI

InChI=1S/C10H11ClO2S/c11-14(12,13)10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2

InChI Key

NNWYEKWZEAJVHY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C2=CC=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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